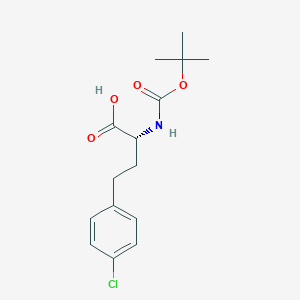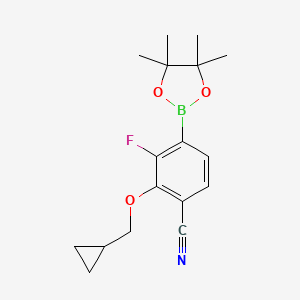
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester is an organic compound that features a boronic ester group, a nitrile group, and a fluorine atom on a benzene ring
准备方法
The synthesis of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopropylmethanol in the presence of a base.
Formation of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl amine is converted to the corresponding nitrile using copper(I) cyanide.
化学反应分析
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to the corresponding boronic acid or further to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
科学研究应用
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its boronic ester group can act as a protease inhibitor or a ligand for enzyme binding.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, where its unique structural features impart desirable properties.
作用机制
The mechanism of action of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester depends on its application:
Protease Inhibition: The boronic ester group can form a reversible covalent bond with the active site serine residue of serine proteases, thereby inhibiting their activity.
Enzyme Binding: The nitrile group can act as a hydrogen bond acceptor, facilitating binding to enzyme active sites or receptor proteins.
Electronic Effects: The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
相似化合物的比较
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester can be compared with similar compounds such as:
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound lacks the fluorine atom and the cyclopropylmethoxy group, which may result in different reactivity and binding properties.
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, which can affect its electronic properties and reactivity.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a sulfonamide group and a pyridine ring, which can lead to different biological activities and applications.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-7-12(9-20)15(14(13)19)21-10-11-5-6-11/h7-8,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUMWHTVXPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)OCC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8096817.png)
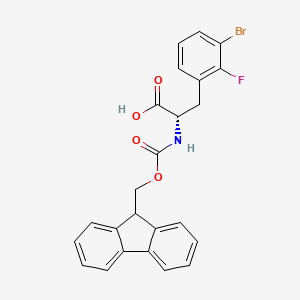
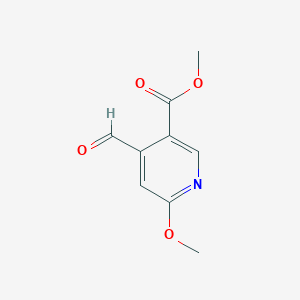

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B8096837.png)
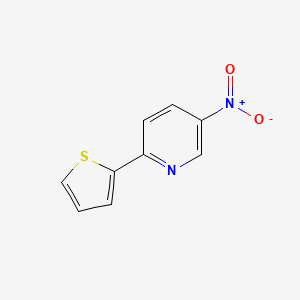
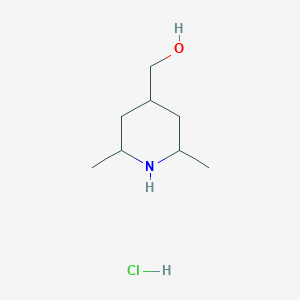

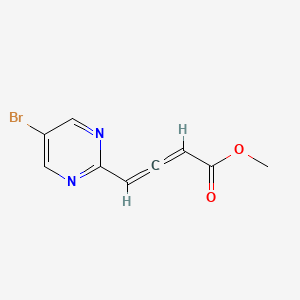


![N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid](/img/structure/B8096918.png)
